2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Beschreibung
2-(4-Ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidin-4-one core substituted at the 2-position with a 4-ethylpiperazine group. This structure combines a rigid bicyclic framework with a flexible piperazine moiety, which is often employed in medicinal chemistry to modulate solubility, bioavailability, and receptor interactions .
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-16-6-8-17(9-7-16)13-14-11-5-3-4-10(11)12(18)15-13/h2-9H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDGNDZLAETQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323582 | |
| Record name | 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886191-37-3 | |
| Record name | 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant activity. The structure of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one suggests it may interact with neurotransmitter systems involved in mood regulation. For instance, studies on related piperazine derivatives have shown promising results in modulating serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders .
1.2 Anti-cancer Properties
Pyrimidine derivatives are well-known for their anticancer properties. The compound's structure allows for potential interactions with DNA and RNA synthesis pathways, making it a candidate for further investigation as an anticancer agent. Compounds similar to this have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be achieved through several methods:
- Cyclization Reactions : Utilizing starting materials like ethyl 2-amino derivatives and cyclizing agents under controlled conditions can yield the target compound effectively.
- Modification of Existing Compounds : Derivatives of known piperazine compounds can be modified through alkylation or acylation to introduce the necessary ethyl group and cyclopentane structure .
2.2 Characterization Techniques
Characterization of synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.
- Infrared Spectroscopy (IR) : To identify functional groups based on characteristic absorption bands.
3.1 Pharmacological Testing
In vitro studies have shown that derivatives of this compound may exhibit activity against various cancer cell lines. For example, testing against breast cancer and leukemia cells revealed significant cytotoxicity at certain concentrations .
3.2 Neuropharmacological Studies
Behavioral assays in animal models have indicated that similar piperazine-based compounds can improve depressive symptoms and anxiety-like behaviors. This suggests that 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one could potentially serve as a lead compound for developing new antidepressants .
Wirkmechanismus
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest analogs, focusing on structural modifications, physicochemical properties, and inferred pharmacological implications.
Core Structure Variations
Notes:
- The mercapto derivative (SH group) in serves as a simpler scaffold for further functionalization, highlighting the versatility of the core structure .
Pharmacological Implications
Target Selectivity :
- The 4-ethylpiperazine group in the target compound may enhance selectivity for amine-binding pockets in enzymes or receptors, as seen in PDE5A inhibitors with similar piperazine-derived substituents .
- Sulfanyl/thio analogs (Q/4, Q1/20) exhibit MMP inhibitory activity, suggesting that the cyclopenta[d]pyrimidin-4-one core is critical for chelating zinc ions in MMP active sites .
Physicochemical Properties: Lipophilicity: The 4-ethylpiperazine group increases hydrophilicity compared to benzylthio substituents (e.g., logP for Q1/20: ~2.5 vs. target compound: ~1.8*). This may improve aqueous solubility and pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution of a 2-chloro intermediate with 4-ethylpiperazine, a strategy employed for related piperazine-containing analogs .
- Thioether derivatives (e.g., Q/4) are synthesized via thiol-disulfide exchange or alkylation of 2-mercapto precursors .
Structure-Activity Relationship (SAR) Trends
Piperazine Modifications :
Sulfur vs. Nitrogen Linkers :
- Sulfur-containing analogs (Q/4, Q1/20) prioritize zinc coordination (e.g., in MMP inhibition), while nitrogen-based piperazine derivatives favor hydrogen bonding and charge interactions .
Biologische Aktivität
The compound 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of the cyclopentapyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 250.31 g/mol
- IUPAC Name : 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Physical Properties
| Property | Value |
|---|---|
| LogP | 2.702 |
| Water Solubility | -2.67 |
| Polar Surface Area | 49.234 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The biological activity of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is primarily attributed to its interaction with various biological targets:
- GPCR Modulation : The compound is included in GPCR-targeted libraries, suggesting its potential role in modulating G-protein coupled receptors (GPCRs), which are critical in various signaling pathways .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have indicated that derivatives of cyclopentapyrimidines can exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Given its structure, it is hypothesized that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study 1: Antitumor Activity
A study conducted on a series of cyclopentapyrimidine derivatives demonstrated that modifications at the piperazine moiety significantly enhanced cytotoxicity against breast cancer cells. The lead compound showed an IC value of 15 µM, indicating a promising therapeutic index .
Study 2: Neuroprotective Potential
In a model of oxidative stress-induced neuronal injury, the compound was tested for its neuroprotective effects. Results showed a significant reduction in cell death and oxidative markers when treated with concentrations ranging from 10 to 50 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
